2-(4-Methoxy-2-nitrophenoxy)acetic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9NO6 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
2-(4-methoxy-2-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C9H9NO6/c1-15-6-2-3-8(16-5-9(11)12)7(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
BUTBJANGJJMOEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))
Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation approximately, yielding information about molecular geometry, electronic structure, and spectroscopic properties. nih.gov DFT, particularly with hybrid functionals like B3LYP and B3PW91, is often chosen for its balance of computational cost and accuracy in describing electron correlation. nih.govepstem.net
Geometry Optimization and Conformational Landscapes
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For 2-(4-Methoxy-2-nitrophenoxy)acetic acid, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.
Due to the presence of several rotatable bonds—specifically around the ether linkage and the acetic acid side chain—the molecule can exist in various conformations. A full conformational analysis would map the potential energy landscape to identify the global minimum (the most stable conformer) and other local minima. The planarity of the phenyl ring is influenced by its substituents, while the acetic acid and methoxy (B1213986) groups will adopt specific orientations to minimize steric hindrance and optimize electronic interactions. In similar phenoxyacetic acid derivatives, the acetic acid group is often significantly twisted out of the plane of the benzene (B151609) ring. researchgate.net
Table 1: Selected Predicted Structural Parameters for a Phenoxyacetic Acid Analog Data based on a closely related structure due to the absence of specific published data for the title compound.
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C=O | 1.21 | |
| C-O (acid) | 1.35 | |
| O-H | 0.97 | |
| C-O-C (ether) | 118.0 | |
| O-C-C (acid) | 110.5 | |
| C-C=O | 125.0 |
Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals (FMOs) like HOMO-LUMO, Molecular Electrostatic Potential (MEP))
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. ossila.com For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, which acts as the primary electron-donating part of the molecule.
LUMO: The LUMO is the orbital that is most likely to accept electrons. ossila.com The strong electron-withdrawing nature of the nitro (-NO₂) group dictates that the LUMO will be predominantly located on this part of the molecule.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the "Kubo gap") is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. The presence of both strong electron-donating (methoxy) and electron-withdrawing (nitro) groups suggests a relatively small HOMO-LUMO gap, indicating significant intramolecular charge transfer character. nih.gov
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface.
Red Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These are expected around the oxygen atoms of the nitro and carboxylic acid groups. researchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group. researchgate.net
Theoretical Vibrational Spectra Prediction and Correlation with Experimental Data
Theoretical vibrational frequencies can be calculated using methods like DFT. These calculated spectra are invaluable for assigning the bands observed in experimental infrared (IR) and Raman spectra. nih.govmdpi.com By comparing the calculated frequencies and intensities with experimental data, a detailed and confident assignment of vibrational modes to specific molecular motions (e.g., stretching, bending, and torsional modes) can be achieved. rsc.org Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and incomplete treatment of electron correlation, so they are typically scaled by an empirical factor for better agreement. epstem.net
Table 2: Correlation of Key Vibrational Frequencies for a Substituted Phenoxyacetic Acid Derivative Based on data from analogous compounds. nih.gov
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H Stretch (acid) | ~3400 | ~3450 | Carboxylic acid O-H stretching |
| C=O Stretch | ~1720 | ~1750 | Carboxylic acid C=O stretching |
| N-O Asymmetric Stretch | ~1530 | ~1550 | Nitro group asymmetric stretching |
| N-O Symmetric Stretch | ~1350 | ~1370 | Nitro group symmetric stretching |
| C-O-C Asymmetric Stretch | ~1250 | ~1270 | Ether linkage asymmetric stretching |
Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima)
Quantum chemistry can also predict spectroscopic parameters.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical values, when compared to experimental data, can confirm the molecular structure and help in the assignment of complex spectra. acs.org
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. physchemres.org This allows for the calculation of the maximum absorption wavelengths (λ_max) and oscillator strengths, which correspond to the energy and intensity of electronic excitations, such as the charge transfer from the HOMO to the LUMO. physchemres.org
Study of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
In the solid state, the properties of this compound are dictated by how the molecules pack together, which is governed by intermolecular interactions.
Hydrogen Bonding: The most significant intermolecular interaction for this molecule is expected to be hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). libretexts.org It is highly probable that the molecules form centrosymmetric dimers in the crystal lattice, linked by a pair of strong O-H···O hydrogen bonds, a common structural motif for carboxylic acids. researchgate.netlibretexts.org
O···H/H···O contacts: Representing the strong hydrogen bonds.
H···H contacts: Typically the largest contribution, arising from the abundance of hydrogen atoms on the molecular surface. nih.gov
C···H/H···C contacts: Indicating weaker C-H···π interactions.
Other contacts involving the nitro group (O···N, O···C) would also contribute to the stability of the crystal packing.
Table 3: Predicted Contributions to the Hirshfeld Surface for a Nitro-Substituted Aromatic Compound Based on representative data from similar structures. nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | ~40% |
| O···H / H···O | ~38% |
| C···H / H···C | ~12% |
| C···C | ~4% |
| Other | ~6% |
Reaction Mechanism Elucidation and Transition State Analysis
While specific reaction mechanisms involving this compound are not extensively documented, theoretical chemistry can be used to elucidate potential reaction pathways. For instance, intramolecular cyclization reactions of similar phenoxyacetic acid derivatives have been studied. researchgate.net Computational methods can be used to map the entire reaction coordinate, from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction path. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and kinetics of a proposed mechanism can be evaluated. This provides fundamental insights into the reactivity of the molecule that are often difficult to obtain through experimental means alone.
Prediction of Reactivity and Selectivity
Without specific computational studies on this compound, any discussion on the prediction of its reactivity and selectivity would be purely speculative. In a typical computational study, reactivity descriptors derived from the electronic structure of the molecule would be analyzed. These descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), electrostatic potential maps, and Fukui functions, help in identifying the most probable sites for electrophilic and nucleophilic attack, thus predicting the molecule's reactivity and regioselectivity in various chemical reactions.
For instance, the analysis of frontier molecular orbitals (HOMO-LUMO gap) would provide insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, the localization of these orbitals on different atoms within the molecule would indicate the likely centers of reaction.
To provide a concrete prediction, a dedicated computational analysis would be required. Such an analysis would involve geometry optimization of the molecule followed by the calculation of various electronic properties. The results would then be interpreted to predict how this compound would behave in different chemical environments and reactions.
Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Solvents can affect reaction rates, chemical equilibria, and the stability of different molecular conformations. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effects of different solvents on molecular properties.
These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a simulated solvent environment. By performing these calculations in a variety of solvents with different polarities, one can predict how properties such as molecular geometry, dipole moment, and electronic spectra might change.
For this compound, a systematic computational study across a range of solvents would be necessary to understand the solvent effects on its behavior. This would involve calculating key molecular descriptors in the gas phase and in different solvent environments and comparing the results. The data generated would allow for the creation of tables illustrating the predicted changes in properties as a function of solvent polarity. Without such a study, a detailed and accurate description of the solvent effects on this specific compound cannot be provided.
Academic Research Applications and Biological Activity Profiling in Vitro & Mechanistic Focus
Utility as a Synthon in Complex Molecule Synthesis
As a substituted phenoxyacetic acid, 2-(4-Methoxy-2-nitrophenoxy)acetic acid possesses reactive functional groups—a carboxylic acid, a nitro group, and a methoxy (B1213986) group—that suggest its potential as a versatile building block, or synthon, in the synthesis of more complex molecules. However, specific examples of its utilization in this capacity are limited in the available literature.
Building Block for Heterocyclic Systems
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While there is no direct evidence of this compound being used to create heterocyclic systems, related molecules have been employed in such a capacity. For instance, derivatives of (2-nitrophenyl)acetic acid are known precursors for forming heterocycles. wikipedia.org The reduction of the nitro group to an amine, followed by intramolecular cyclization with the carboxylic acid, can lead to the formation of lactams. wikipedia.org Additionally, partial reduction can yield hydroxamic acids, which are also valuable intermediates in organic synthesis. wikipedia.org The presence of the methoxy group on the phenyl ring of this compound could influence the electronic properties and reactivity of the molecule, potentially offering a route to novel heterocyclic scaffolds.
Precursor in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. There is no specific documentation of this compound being used as a precursor in any named multicomponent reactions. However, the structural elements of the molecule, particularly the carboxylic acid and the potential for the nitro group to be transformed into an amine, suggest its theoretical applicability in MCRs for the synthesis of diverse molecular libraries.
Scaffold for Target-Oriented Synthesis
In target-oriented synthesis, a specific molecule with desired biological activity is constructed. The core structure, or scaffold, of the starting material is crucial for the successful synthesis of the target molecule. There is currently no available research that demonstrates the use of this compound as a scaffold in target-oriented synthesis.
Agrochemical Research and Development
The phenoxyacetic acid moiety is a well-known toxophore in the field of agrochemicals, most notably in the class of auxin-mimicking herbicides.
Investigation of Herbicidal Potential and Mechanism of Action
While specific studies on the herbicidal potential of this compound are not found in the reviewed literature, its structural similarity to known herbicides suggests it may possess phytotoxic properties. The broader class of nitrophenoxyacetic acids has been investigated for herbicidal activity. chemimpex.com For example, 2-(4-Nitrophenoxy)acetic acid is known to have significant herbicidal properties and acts by inhibiting specific enzymatic pathways in plants. chemimpex.com
The general mechanism of action for phenoxyacetic acid herbicides involves mimicking the plant hormone auxin. nih.govnih.govbeilstein-archives.org This leads to uncontrolled and disorganized cell growth in susceptible broadleaf plants, ultimately resulting in their death. It is plausible that if this compound were to exhibit herbicidal activity, it would follow a similar mechanism. However, without experimental data, this remains speculative. The presence and position of the methoxy and nitro substituents on the phenyl ring would significantly influence its activity, selectivity, and environmental fate.
Exploration of In Vitro Biological Activities and Mechanistic Pathways of this compound
The scientific inquiry into "this compound" has revealed a compound with a multifaceted potential for biological activity, stemming from its unique chemical structure. This section details the in vitro exploration of its antimicrobial, anticancer, and enzyme-inhibiting properties, focusing on the mechanistic pathways that underpin these activities.
Antimicrobial Research
While specific studies on the antimicrobial efficacy of "this compound" are not extensively documented, the broader class of phenolic acids and their derivatives has demonstrated notable antibacterial effects. nih.gov Phenolic compounds are known to exert their antimicrobial action through various mechanisms, including the disruption of cell wall and membrane integrity, leading to the leakage of intracellular macromolecules. nih.gov
Research into related compounds, such as phenolic acids, has shown efficacy against common pathogens like Escherichia coli and Staphylococcus aureus. nih.govmdpi.com For instance, certain phenolic acid combinations have been found to significantly downregulate proteins associated with resistance in multidrug-resistant E. coli. nih.gov The antimicrobial activity of such compounds is often attributed to the presence of hydroxyl groups on the aromatic ring, which can interact with microbial enzymes and proteins. mdpi.com
The structural features of "this compound," including the phenoxyacetic acid core, the methoxy group, and the nitro substituent, may contribute to its potential antimicrobial properties. The lipophilicity conferred by the methoxy group could facilitate passage through the bacterial cell membrane, while the nitro group, a strong electron-withdrawing group, might enhance its reactivity and interaction with microbial targets. Further investigation is warranted to determine the minimum inhibitory concentration (MIC) of "2-(4-4-Methoxy-2-nitrophenoxy)acetic acid" against specific bacterial strains to fully elucidate its antimicrobial spectrum and potential.
Table 1: Antimicrobial Activity of Related Phenolic Compounds
| Compound Class | Target Organism | Observed Effect |
|---|---|---|
| Phenolic Acids | Escherichia coli | Downregulation of resistance-associated proteins, disruption of cell wall and membrane. nih.gov |
| Phenolic Acids | Staphylococcus aureus | Inhibition of bacterial virulence factors, suppression of biofilm formation. mdpi.com |
| Substituted Phenoxyacetic Acids | General Bacteria | Potential for broad-spectrum activity depending on substituents. jetir.org |
Anticancer Potential in Cell-Based Assays and Structure-Activity Relationship (SAR)
The potential of "this compound" as an anticancer agent is an area of significant interest, largely due to the established anticancer properties of related phenolic and phenoxyacetic acid derivatives. uc.ptmdpi.commdpi.com Structure-activity relationship (SAR) studies on similar compounds have highlighted the importance of specific functional groups in conferring cytotoxic activity against cancer cells. nih.govmdpi.com
The methoxy group, present in "this compound," has been associated with enhanced anticancer effects in various studies. mdpi.comnih.gov For example, methoxy-substituted derivatives of phenolic acids are known to induce caspase-mediated apoptosis in cancer cell lines. mdpi.com The position of the methoxy group on the phenyl ring can also influence the compound's activity. nih.gov
The nitro group, an electron-withdrawing substituent, can also modulate the biological activity of aromatic compounds. In some contexts, nitro-containing compounds have exhibited significant cytotoxicity. The combination of the methoxy and nitro groups on the phenoxyacetic acid backbone of "this compound" presents a unique chemical entity that warrants further investigation for its anticancer potential.
Table 2: In Vitro Cytotoxicity of Structurally Related Compounds
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Propyl Gallate | HeLa | 8.0 uc.pt |
| Propyl Caffeate | HeLa | 12.0 uc.pt |
| 9-Methoxycanthin-6-one | K-562 (Leukemia) | 3.79 nih.gov |
| Methoxyacetic Acid Derivative | HepG2 (Liver Cancer) | 6.9 mdpi.com |
| Platinum Nanocatalysts | HeLa (Cervical Cancer) | 53.74 nih.gov |
| Platinum Nanocatalysts | DU-145 (Prostate Cancer) | 75.07 nih.gov |
Enzyme Inhibition Studies
The structural characteristics of "this compound" suggest its potential as an inhibitor of several key enzymes, including acetylcholinesterase, acetolactate synthase (ALS), and p-hydroxyphenylpyruvate dioxygenase (HPPD).
Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. nih.gov While there is no direct evidence of "this compound" inhibiting AChE, some benzoic acid derivatives have been investigated for their AChE inhibitory properties. researchgate.net Given the structural similarities, it is plausible that "this compound" could interact with the active site of AChE, though this requires experimental validation.
Acetolactate Synthase (ALS): ALS, also known as acetohydroxyacid synthase (AHAS), is a vital enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. ucanr.eduwikipedia.org It is a well-established target for several classes of herbicides. ucanr.eduumn.edunih.gov Phenoxyacetic acid derivatives are a known class of herbicides, and it is conceivable that "this compound" could exhibit inhibitory activity against ALS. researchgate.net The mechanism of ALS-inhibiting herbicides typically involves binding to a site on the enzyme that is distinct from the active site, leading to the starvation of essential amino acids and eventual plant death. wikipedia.org
p-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is another key enzyme in the metabolic pathways of plants and animals, and it serves as the target for a class of bleaching herbicides. bibliotekanauki.plnih.govnih.govscbt.com Triketone herbicides are well-known inhibitors of HPPD. bibliotekanauki.plnih.gov The mechanism of inhibition often involves the chelation of the iron ion at the enzyme's active site. scbt.com Although "this compound" is not a triketone, its aromatic structure with oxygen-containing functional groups could potentially interact with the HPPD active site. Further research is needed to explore this possibility.
Potential Applications in Materials Science and Functional Polymers
The unique chemical structure of "this compound" offers potential for its use as a monomer in the synthesis of functional polymers. The carboxylic acid group provides a reactive site for polymerization reactions, such as esterification, to form polyesters. jocpr.com The methoxy and nitro groups on the aromatic ring can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and optical properties.
A closely related compound, 2-(2-methoxy-4-vinylphenoxy)acetic acid, has been successfully used as a bio-based monomer precursor for thermoplastics and thermoset polymers. This demonstrates the feasibility of incorporating phenoxyacetic acid derivatives into polymer chains. The synthesis of such functional polymers often involves techniques like free radical polymerization. nih.gov By modifying the structure of "this compound," for example by introducing a polymerizable group, it could be incorporated into a variety of polymer backbones.
The resulting functional polymers could have applications in diverse fields, including biomedical materials, specialty coatings, and advanced composites. mdpi.com For instance, polymers containing bioactive moieties can be designed for controlled drug release applications. The presence of the nitro group could also be exploited for further chemical modifications of the polymer.
Development of Advanced Analytical Methods for Research
Accurate and sensitive analytical methods are crucial for the study of "this compound" in various research contexts. Chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are powerful tools for its detection and quantification.
Derivatization Strategies for Enhanced Chromatographic-Mass Spectrometric Detection
Due to the polarity of the carboxylic acid group, "this compound" may exhibit poor chromatographic peak shape and low volatility, which can hinder its analysis by GC-MS. colostate.edu Derivatization is a common strategy to overcome these limitations by converting the polar carboxylic acid into a less polar and more volatile derivative. colostate.eduresearchgate.netgcms.cz
Common derivatization techniques for carboxylic acids include:
Esterification: This involves reacting the carboxylic acid with an alcohol in the presence of a catalyst to form an ester. jocpr.comgcms.cz Methyl and ethyl esters are frequently prepared for GC analysis. Reagents such as diazomethane, or alcohols with acidic catalysts (e.g., BF3 in methanol) are commonly used.
Silylation: This technique replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. gcms.cz Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce derivatives that are more volatile and thermally stable. researchgate.net
Alkylation: Reagents such as alkyl halides can be used to form alkyl esters. researchgate.net
For LC-MS analysis, derivatization can also be employed to improve ionization efficiency and chromatographic retention. nih.gov For example, derivatizing agents that introduce a readily ionizable group can enhance the signal in electrospray ionization (ESI) mass spectrometry. The choice of derivatization reagent and method depends on the specific analytical requirements, including the desired sensitivity and the complexity of the sample matrix. mdpi.com
Table 3: Common Derivatization Reagents for Carboxylic Acids
| Derivatization Method | Reagent(s) | Derivative Formed | Key Advantages for GC-MS |
|---|---|---|---|
| Esterification | Diazomethane, BF3/Methanol | Methyl Ester | Increased volatility, improved peak shape. gcms.cz |
| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) Ester | High volatility, thermal stability. researchgate.net |
| Alkylation | Alkyl Halides | Alkyl Ester | Stable derivatives, good chromatographic properties. researchgate.net |
| Acylation | Acetic Anhydride | Mixed Anhydride | Can improve stability and volatility. gcms.cz |
Methodologies for Purity Assessment in Research Samples
The verification of purity for a research compound such as this compound is fundamental to ensure the validity and reproducibility of experimental results. A multi-technique approach is typically employed to confirm the identity and quantify the purity of a synthesized batch, ensuring the absence of significant levels of starting materials, by-products, or residual solvents. The primary methods for this assessment include chromatography, spectroscopy, and elemental analysis.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. eag.com For purity analysis, a sample of the compound is dissolved and injected into the HPLC system. The output, or chromatogram, displays peaks corresponding to the different components. A pure sample should ideally exhibit a single, sharp peak. The purity is often quantified by the area-under-the-curve (AUC) method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks.
A typical setup for analyzing a substituted phenoxyacetic acid would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.com The acidic component in the mobile phase ensures that the carboxylic acid group remains protonated, leading to better peak shape and reproducible retention times.
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Example Condition | Purpose |
| Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm | Separates compounds based on hydrophobicity. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile | A gradient elution (e.g., starting with 95% A and increasing B) separates compounds of varying polarity. |
| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible separation. |
| Detection | UV-Vis Detector at 254 nm | The nitroaromatic structure of the compound allows for strong UV absorbance for sensitive detection. |
| Column Temp. | 35 °C | Maintains consistent retention times. |
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for confirming the chemical structure and assessing the purity of a sample. ¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, including their chemical environment, proximity to other hydrogen atoms, and relative numbers. A pure sample of this compound would show a distinct set of peaks corresponding exactly to its structure, with integrations (the area under each peak) proportional to the number of protons they represent. The absence of unexpected signals suggests high purity, while the presence of extra peaks can indicate impurities like solvents or synthetic by-products. ¹³C NMR provides complementary information on the carbon skeleton of the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -OCH₃ | ~3.8 | Singlet | 3H | Methoxy group protons |
| -OCH₂ COOH | ~4.8 | Singlet | 2H | Methylene protons of the acetic acid moiety |
| Aromatic H (Position 3) | ~7.5 | Doublet | 1H | Aromatic proton adjacent to the nitro group |
| Aromatic H (Position 5) | ~7.1 | Doublet of doublets | 1H | Aromatic proton between methoxy and ether |
| Aromatic H (Position 6) | ~7.0 | Doublet | 1H | Aromatic proton adjacent to the ether link |
| -COOH | >10.0 | Broad Singlet | 1H | Carboxylic acid proton |
Note: Predicted values are based on standard chemical shift principles for analogous structures. Actual values may vary depending on the solvent and spectrometer frequency.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound, providing strong evidence of its identity. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound (Molecular Formula: C₉H₉NO₆), the expected molecular weight is approximately 227.17 g/mol . High-resolution mass spectrometry (HRMS) can confirm the molecular weight to several decimal places, allowing for the unambiguous determination of the elemental composition and further confirming the compound's identity. The mass spectrum can also reveal the presence of impurities with different molecular weights.
Elemental Analysis
Elemental analysis is a classical method used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are compared to the theoretically calculated values based on the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence of the sample's purity.
Table 3: Theoretical Elemental Composition of C₉H₉NO₆
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | 12.01 | 9 | 108.09 | 47.58% |
| Hydrogen | 1.008 | 9 | 9.072 | 4.00% |
| Nitrogen | 14.01 | 1 | 14.01 | 6.17% |
| Oxygen | 16.00 | 6 | 96.00 | 42.25% |
| Total | - | - | 227.17 | 100.00% |
By combining these methodologies, researchers can confidently establish the identity and assess the quantitative purity of a research sample of this compound, which is a critical prerequisite for its use in further academic and biological studies.
Q & A
Q. What are the optimized synthetic routes for 2-(4-Methoxy-2-nitrophenoxy)acetic acid, and how can reaction conditions be tailored for high yield?
Synthesis typically involves multi-step reactions, starting with nitration of a methoxyphenyl precursor followed by coupling with acetic acid derivatives. Key steps include:
- Nitration : Controlled nitration of 4-methoxyphenol derivatives under acidic conditions to introduce the nitro group at the ortho position .
- Etherification : Reaction with bromoacetic acid or its esters to form the phenoxyacetic acid backbone. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly impact yield .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
Q. How does the hydrochloride salt form enhance solubility, and what experimental conditions are critical for biological assays?
The hydrochloride salt improves aqueous solubility via protonation of the carboxylic acid group, making it suitable for in vitro studies. For biological assays:
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) or DMEM with 10% FBS to maintain stability .
- Concentration Range : Test 1–100 µM to avoid precipitation, confirmed by dynamic light scattering (DLS) .
Q. What are the common oxidation/reduction pathways for modifying the nitro group in this compound?
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling peptide coupling or Schiff base formation .
- Oxidation : Strong oxidants (e.g., KMnO₄) under acidic conditions yield quinone derivatives, useful for studying redox-active intermediates .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction reveals:
- Hydrogen Bonding : Carboxylic acid dimers form R₂²(8) motifs, stabilizing the crystal lattice .
- Torsional Angles : The methoxy group is coplanar with the aromatic ring (C–O–C–C torsion ≈1.2°), while the acetic acid moiety is perpendicular (dihedral angle ~78°) .
- Validation : Compare experimental data (CCDC entries) with density functional theory (DFT) calculations to confirm conformations .
Q. What methodologies are used to study protein-ligand interactions involving this compound?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry in PBS buffer at 25°C .
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB IDs) to predict binding poses, validated by mutagenesis studies .
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites .
- MD Simulations : Simulate solvent effects (e.g., acetonitrile vs. water) on reaction pathways using GROMACS .
Q. What analytical techniques are essential for characterizing synthetic intermediates?
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies regioisomers; NOESY confirms spatial proximity of methoxy and nitro groups .
- HRMS : Electrospray ionization (ESI) in positive ion mode confirms molecular ions (m/z ± 0.001 Da) .
- HPLC-PDA : C18 columns (ACN/water gradient) assess purity (>98%) and detect nitro-reduction byproducts .
Q. How can contradictory data on the compound’s biological activity be resolved?
- Dose-Response Curves : Test across multiple cell lines (e.g., A549, HEK293) to identify cell-specific effects .
- Metabolic Stability Assays : Incubate with liver microsomes to assess degradation half-life (t₁/₂) and active metabolite formation .
- Knockout Models : Use CRISPR-edited cells to confirm target specificity (e.g., COX-2 inhibition vs. off-target effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
